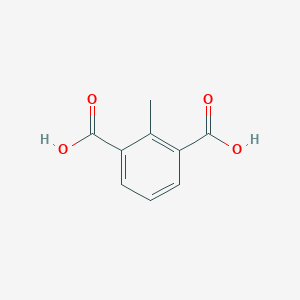
2-Methylisophthalic acid
概要
説明
2-Methylisophthalic acid is an organic compound with the molecular formula C9H8O4. It is a derivative of isophthalic acid, characterized by the presence of a methyl group attached to the benzene ring. This compound is of significant interest due to its applications in the production of polyesters, resins, and plastics.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylisophthalic acid can be synthesized through various methods. One common approach involves the oxidation of 2-methylbenzene-1,3-dicarboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic oxidation of meta-xylene. This process employs a cobalt-manganese catalyst and oxygen, resulting in the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to optimize the yield and efficiency of the process .
化学反応の分析
Types of Reactions: 2-Methylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2-methylterephthalic acid under strong oxidizing conditions.
Reduction: Reduction of this compound can yield 2-methylbenzene-1,3-dimethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Methylterephthalic acid.
Reduction: 2-Methylbenzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methylisophthalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polyesters and resins, which are essential in the production of plastics and coatings.
Biology: The compound has potential biological activity and is being studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of high-performance materials, including polymers and composites.
作用機序
The mechanism of action of 2-Methylisophthalic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular functions through its structural properties .
類似化合物との比較
Isophthalic Acid: An isomer of 2-Methylisophthalic acid, used in the production of polyethylene terephthalate (PET) resins.
Terephthalic Acid: Another isomer, widely used in the production of PET and other polymers.
Phthalic Acid: Used in the production of plasticizers and resins.
Uniqueness: this compound is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
2-methylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLAEPHWROGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466089 | |
| Record name | 2-methylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15120-47-5 | |
| Record name | 2-methylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research elaborate on any other interesting properties observed in the 2-methylisophthalic acid derived compounds?
A2: Yes, besides the high clearing temperatures, the research found that the SmC phases (a type of liquid crystal phase) of these compounds exhibit polar switching at temperatures significantly lower (about 50 K) than their SmA–SmC transition temperature. [] This characteristic is significant because it suggests the potential for these materials to be utilized in applications requiring electric field-induced switching at lower operating temperatures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


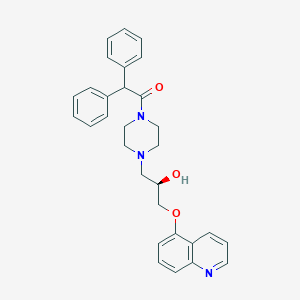
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
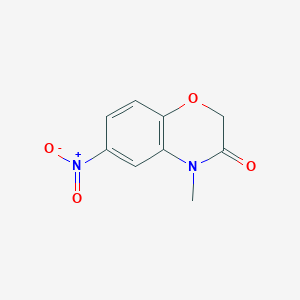
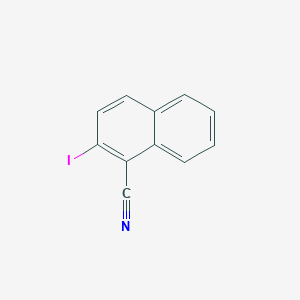
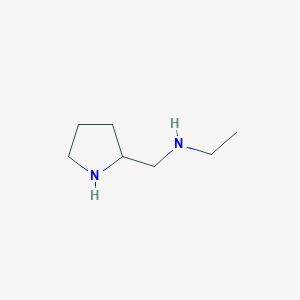
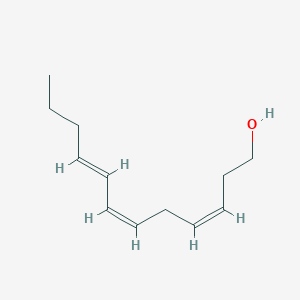
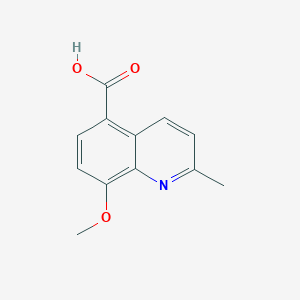
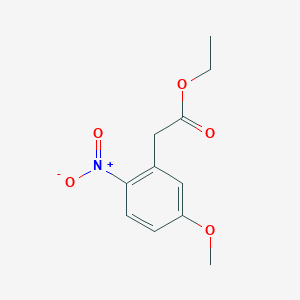
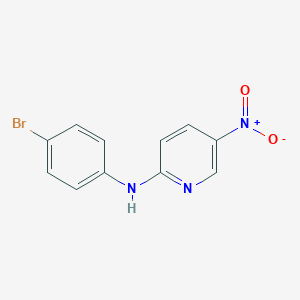
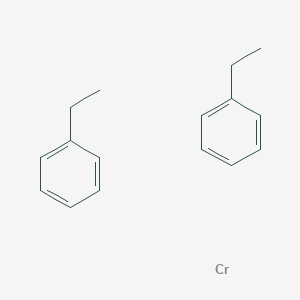

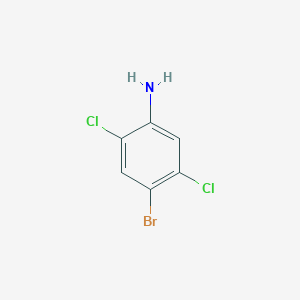
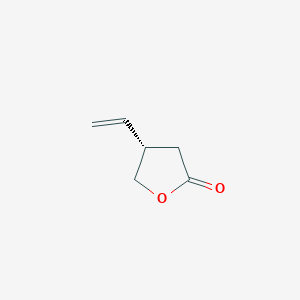
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
